molecular formula C5H7BrO2 B14149508 (2E)-4-Bromo-3-methyl-2-butenoic acid CAS No. 10295-26-8

(2E)-4-Bromo-3-methyl-2-butenoic acid

Cat. No.: B14149508
CAS No.: 10295-26-8
M. Wt: 179.01 g/mol
InChI Key: YULJPXSLWCGOOB-DUXPYHPUSA-N
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Description

(2E)-4-Bromo-3-methyl-2-butenoic acid is a brominated, α,β-unsaturated carboxylic acid characterized by a conjugated double bond in the trans (E) configuration, a bromine atom at the C4 position, and a methyl group at C3. This structure confers unique reactivity, particularly in Michael addition reactions and electrophilic substitutions, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. The carboxylic acid group enhances solubility in polar solvents and enables salt formation, while the bromine atom serves as a leaving group or site for further functionalization.

Properties

CAS No.

10295-26-8

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

IUPAC Name

(E)-4-bromo-3-methylbut-2-enoic acid

InChI

InChI=1S/C5H7BrO2/c1-4(3-6)2-5(7)8/h2H,3H2,1H3,(H,7,8)/b4-2+

InChI Key

YULJPXSLWCGOOB-DUXPYHPUSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/CBr

Canonical SMILES

CC(=CC(=O)O)CBr

Origin of Product

United States

Preparation Methods

Bromoalcoholation of Isoprene

The foundational step involves reacting isoprene (C₅H₈) with bromosuccinimide (NBS) in aqueous conditions to form bromohydrin intermediates. As detailed in CN110240543B, a tubular reactor ensures continuous mixing of isoprene and water with NBS at a 1:1:1 molar ratio. This exothermic reaction proceeds via anti-Markovnikov addition, yielding 4-bromo-3-methyl-2-butene-1-ol (70–75%) and its 1-bromo isomer (25–30%). The isomers are separated via fractional distillation, with the 4-bromo isomer prioritized for subsequent steps.

Esterification and Acid-Catalyzed Rearrangement

The 4-bromo alcohol intermediate undergoes esterification with acetic anhydride in the presence of a solid acid catalyst (e.g., D001 cation exchange resin). This step concurrently facilitates a Carroll rearrangement, shifting the ester group to generate 4-bromo-3-methyl-2-butenoic acid acetate. The resin catalyst enables continuous flow operation, achieving 85–90% conversion at 80–90°C.

Hydrolysis to Target Acid

Saponification of the acetate ester is performed using 30% aqueous NaOH under reflux. Acidification with HCl precipitates the crude (2E)-4-bromo-3-methyl-2-butenoic acid, which is purified via recrystallization from hexane/ethyl acetate. Overall yields for this three-step process range from 65–70%.

Direct Bromination of 3-Methyl-2-Butenoic Acid

Electrophilic Bromination Mechanisms

Direct bromination of 3-methyl-2-butenoic acid (C₅H₈O₂) using HBr or NBS introduces bromine at the γ-position. CN114380681A demonstrates that 48% hydrobromic acid in dichloromethane at 0–5°C selectively brominates the terminal alkene carbon, yielding 65–70% of the E-isomer. Stereochemical control is achieved via radical stabilization, favoring trans-addition (anti-periplanar transition state).

Solvent and Catalyst Effects

Polar aprotic solvents (e.g., DMF) enhance bromine electrophilicity but risk over-bromination. Catalytic FeCl₃ (5 mol%) improves regioselectivity, suppressing di-brominated byproducts to <5%. Post-reaction quenching with NaHSO₃ removes excess Br₂, followed by extraction and vacuum distillation (bp. 120–125°C at 15 mmHg).

Solid Acid-Catalyzed Rearrangement of Bromoesters

Ester Synthesis and Rearrangement

Allyl esters of 3-methyl-2-butenoic acid are synthesized via DCC-mediated coupling (RSC PDF). For example, allyl 3-methyl-2-methylenebutanoate is brominated at the allylic position using NBS, followed by acid-catalyzed hydrolysis. Zeolite H-Y catalysts (Si/Al = 30) promote β-elimination, converting the bromoester to the target acid in 60–65% yield.

Kinetics and Byproduct Formation

The rearrangement follows first-order kinetics (k = 0.12 min⁻¹ at 100°C), with competing pathways generating <10% 3-bromo isomers. Excess H₂O (5:1 molar ratio) suppresses ester re-formation, pushing equilibrium toward the acid.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%) Scalability
Bromoalcoholation Isoprene NBS, Ac₂O, NaOH 65–70 98.5 High
Direct Bromination 3-Methyl-2-butenoic acid HBr, FeCl₃ 70 97 Moderate
Ester Rearrangement Allyl alcohol DCC, NBS, H-Y zeolite 60–65 95 Low

Advantages and Limitations:

  • Bromoalcoholation: High scalability but requires costly NBS and generates mixed isomers.
  • Direct Bromination: Atom-economical but demands strict temperature control to prevent HBr evaporation.
  • Ester Rearrangement: Excellent stereoselectivity hindered by multi-step complexity.

Challenges and Optimization Strategies

Isomer Control

The (2E)-configuration is thermodynamically favored but requires kinetic trapping. Low-temperature bromination (−10°C) with NBS increases E:Z ratios to 9:1.

Green Chemistry Considerations

Replacing NBS with KBr/H₂O₂ in acetic acid reduces bromine waste, albeit with lower yields (55–60%). Continuous flow systems minimize solvent use, improving E-factors by 40%.

Purification Innovations

Simulated moving bed (SMB) chromatography resolves E/Z isomers at pilot scale, achieving >99% enantiomeric excess. Melt crystallization from toluene further upgrades purity to pharmacopeial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-bromo-2-butenoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the butenoic acid backbone can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2).

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

    Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, Cl2) in the presence of solvents like acetic acid or dichloromethane.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Substitution Reactions: Formation of hydroxyl or amino derivatives.

    Addition Reactions: Formation of halogenated derivatives.

    Oxidation and Reduction Reactions: Formation of carboxylic acids or alcohols.

Scientific Research Applications

Chemistry: 3-Methyl-4-bromo-2-butenoic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving halogenated substrates. It may also be employed in the development of enzyme inhibitors or activators.

Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be used to synthesize molecules with antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, 3-Methyl-4-bromo-2-butenoic acid can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-bromo-2-butenoic acid involves its interaction with molecular targets through its functional groups. The bromine atom and the double bond in the butenoic acid backbone play crucial roles in its reactivity. For instance, the bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo electrophilic addition reactions. These interactions can lead to the formation of various products, depending on the specific conditions and reagents used .

Comparison with Similar Compounds

Structural Differences :

  • Functional Group : The methyl ester derivative replaces the carboxylic acid group with a methyl ester (–COOCH₃), reducing polarity and acidity.

(E)-Methyl-4-(4-Bromophenyl)-2-oxobut-3-enoate

Structural Differences :

  • Substituents : Features a 4-bromophenyl group at C4 and a ketone (–CO–) at C2 instead of a methyl group and carboxylic acid.

Other Brominated Alkenoic Acids

Compounds like 4-bromo-2-pentenoic acid and 3-bromoacrylic acid share the α,β-unsaturated bromo-acid motif but differ in chain length or substituent positions. Key comparisons include:

  • Acidity: Longer alkyl chains reduce acidity compared to (2E)-4-bromo-3-methyl-2-butenoic acid.
  • Biological Activity : Structural variations influence antimicrobial or enzyme inhibitory effects, as seen in related compounds cataloged in authoritative databases like The Merck Index .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Functional Groups
This compound C₅H₇BrO₂ 179.02 ~1.0* Carboxylic acid, α,β-unsaturated
Methyl 4-bromo-3-methyl-2-butenoate C₆H₉BrO₂ 193.04 1.50 Methyl ester
(E)-Methyl-4-(4-bromophenyl)-2-oxobut-3-enoate C₁₁H₉BrO₃ 277.09 2.2† Aromatic bromine, ketone, ester

*Estimated based on analogous carboxylic acids. †Predicted using computational tools.
Sources: .

Research Findings and Trends

  • Spectroscopic Differentiation : NMR shifts for the α,β-unsaturated system in the target compound (~δ 6.5 ppm for H2 and H3) differ markedly from esters or ketone-containing analogs, aiding structural elucidation .
  • Toxicity Trends: Esters (e.g., methyl 4-bromo-3-methyl-2-butenoate) generally exhibit lower acute toxicity than carboxylic acids due to reduced corrosivity .

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